molecular formula C18H19N3O3 B2956472 methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396568-17-4

methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Numéro de catalogue: B2956472
Numéro CAS: 1396568-17-4
Poids moléculaire: 325.368
Clé InChI: NNIGCPJEDQBLDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core modified with a pyridin-2-ylmethyl carbamoyl group at position 1 and a methyl ester at position 2.

The pyridin-2-ylmethyl substituent introduces a heteroaromatic moiety, which may enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or π-π stacking. The methyl ester group at position 2 contributes to solubility and metabolic stability compared to free carboxylic acids .

Propriétés

IUPAC Name

methyl 1-(pyridin-2-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-18(23)21-11-9-13-6-2-3-8-15(13)16(21)17(22)20-12-14-7-4-5-10-19-14/h2-8,10,16H,9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIGCPJEDQBLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is C18H19N3O3C_{18}H_{19}N_{3}O_{3}, with a molecular weight of approximately 325.368 g/mol. The compound features a unique structure that includes a pyridine ring, which is known to enhance interactions with biological targets due to its electron-withdrawing properties.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against specific enzymes and receptors. Similar compounds have shown promise in targeting pathogens such as Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy. The presence of the pyridine moiety may improve binding affinity and specificity towards biological targets.

Antimicrobial Properties

Compounds with structural similarities to methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate have demonstrated antimicrobial properties. For instance, derivatives have been studied for their efficacy against various strains of bacteria and fungi, indicating that modifications in the structure can lead to enhanced biological activity.

Synthesis and Derivatives

The synthesis of methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps that allow for the precise construction of the target molecule. The following table summarizes several derivatives with their structural features and potential biological activities:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylateSimilar core structure with different pyridine substitutionPotentially different biological activity due to substitution
Methyl 1-(benzyl)carbamoyl-3,4-dihydroisoquinoline-2(1H)-carboxylateBenzyl instead of pyridineMay exhibit different pharmacokinetics
Methyl 1-(thiazol-2-ylmethyl)carbamoyl-3,4-dihydroisoquinoline-2(1H)-carboxylateThiazole ring substitutionPotential antimicrobial properties

This table illustrates how variations in substitution patterns can significantly influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate:

  • Antimicrobial Activity : A study on similar isoquinoline derivatives demonstrated significant antimicrobial effects against various bacterial strains, highlighting the importance of structural features in determining efficacy.
  • Enzyme Inhibition : Research has shown that certain derivatives inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition could have implications for treating conditions like gout .
  • Synergistic Effects : Some derivatives have been tested in combination with existing antibiotics to assess potential synergistic effects, which could enhance therapeutic outcomes while minimizing side effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Dihydroisoquinoline Derivatives

Compound Name Substituents at Position 1 Substituents at Position 2 Molecular Weight (g/mol) Key Properties Reference
Target Compound Pyridin-2-ylmethyl carbamoyl Methyl ester 341.36 (calculated) Enhanced solubility; potential receptor binding via pyridine -
Methyl (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Phenyl Methyl ester 267.33 Lipophilic; phenyl group may limit solubility
tert-Butyl (R)-7-hydroxy-3-... Piperidinyl and hydroxyl groups tert-Butyl ester ~550 (estimated) High steric bulk; improved hydrolytic stability
tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate Aminomethyl tert-Butyl ester 278.37 (calculated) Basic amino group enhances water solubility
Methyl (R)-6,7-dimethoxy-1-(2,3,4-trimethoxybenzyl)-... Trimethoxybenzyl Methyl ester 454.18 Electron-rich aromatic system; chiral center

Key Observations:

  • Pyridine vs.
  • Ester Stability : Methyl esters (target compound) are more prone to hydrolysis under acidic or enzymatic conditions than tert-butyl esters (e.g., tert-butyl derivatives in and ), which offer enhanced stability .
  • Biological Implications : The carbamoyl linkage in the target compound may mimic peptide bonds, facilitating interactions with proteases or receptors, as seen in opioid antagonists like tert-butyl (R)-7-hydroxy-3-... .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.